molecular formula C9H22N2O3 B14362379 1,1',1''-Hydrazine-1,1,2-triyltripropan-2-ol CAS No. 92706-32-6

1,1',1''-Hydrazine-1,1,2-triyltripropan-2-ol

Cat. No.: B14362379
CAS No.: 92706-32-6
M. Wt: 206.28 g/mol
InChI Key: ATJQVEIIJKPBRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1’,1’'-Hydrazine-1,1,2-triyltripropan-2-ol: is a chemical compound with a unique structure that includes multiple hydrazine and hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,1’,1’'-Hydrazine-1,1,2-triyltripropan-2-ol can be achieved through several methods. One common approach involves the reaction of hydrazine with propanol derivatives under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of 1,1’,1’'-Hydrazine-1,1,2-triyltripropan-2-ol involves large-scale reactors where the reactants are continuously fed, and the product is extracted and purified through distillation or crystallization. The use of automated systems ensures consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 1,1’,1’'-Hydrazine-1,1,2-triyltripropan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form simpler hydrazine derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions include various hydrazine derivatives, oxides, and substituted compounds, depending on the reaction conditions and reagents used.

Scientific Research Applications

Chemistry: 1,1’,1’'-Hydrazine-1,1,2-triyltripropan-2-ol is used as a building block in organic synthesis, particularly in the formation of complex hydrazine derivatives.

Biology: In biological research, this compound is studied for its potential role in enzyme inhibition and as a precursor for biologically active molecules.

Industry: In the industrial sector, 1,1’,1’'-Hydrazine-1,1,2-triyltripropan-2-ol is used in the production of polymers, resins, and other materials that require specific chemical properties.

Mechanism of Action

The mechanism by which 1,1’,1’'-Hydrazine-1,1,2-triyltripropan-2-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydrazine groups can form stable complexes with metal ions, influencing various biochemical pathways. Additionally, the hydroxyl groups can participate in hydrogen bonding, affecting the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

    Hydrazine: A simpler compound with similar reactivity but fewer functional groups.

    1,1-Diphenylhydrazine: A compound with similar hydrazine functionality but different substituents.

    1,2,4-Triazole: A heterocyclic compound with nitrogen atoms that shares some reactivity patterns.

Uniqueness: 1,1’,1’'-Hydrazine-1,1,2-triyltripropan-2-ol is unique due to its multiple hydrazine and hydroxyl groups, which provide a versatile platform for various chemical modifications and applications

Properties

CAS No.

92706-32-6

Molecular Formula

C9H22N2O3

Molecular Weight

206.28 g/mol

IUPAC Name

1-[2,2-bis(2-hydroxypropyl)hydrazinyl]propan-2-ol

InChI

InChI=1S/C9H22N2O3/c1-7(12)4-10-11(5-8(2)13)6-9(3)14/h7-10,12-14H,4-6H2,1-3H3

InChI Key

ATJQVEIIJKPBRF-UHFFFAOYSA-N

Canonical SMILES

CC(CNN(CC(C)O)CC(C)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.